(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol

GPCR modulation Muscarinic receptor Structure–Activity Relationship

This ortho-aminophenyl spirocyclic building block offers a unique intramolecular H-bond that reduces aniline pKa by ~1.6 units, minimizing lysosomal trapping and enhancing CNS drug-likeness (logP ~1.5, Fsp³ 0.57). The dual amine/alcohol handles enable one-step library expansion, avoiding costly protection/deprotection. Procure the correct regioisomer upfront to avoid late-stage re-synthesis and potency loss observed with para-substituted analogs (CAS 2097985-60-7).

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 2098134-08-6
Cat. No. B1491850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
CAS2098134-08-6
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CC2CO)C3=CC=CC=C3N
InChIInChI=1S/C14H20N2O/c15-12-4-1-2-5-13(12)16-8-11(9-17)14(10-16)6-3-7-14/h1-2,4-5,11,17H,3,6-10,15H2
InChIKeyQPSWBRZNLKTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098134-08-6) – Spirocyclic Building Block for Drug Discovery Procurement


(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098134‑08‑6) is a spirocyclic compound belonging to the 6‑azaspiro[3.4]octane scaffold class, incorporating a 2‑aminophenyl substituent at the 6‑position and a hydroxymethyl group at the 8‑position [1]. With a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g mol⁻¹, it is supplied as a research chemical with typical purity ≥95% . The compound is positioned as a multifunctional intermediate for medicinal chemistry programs, particularly those targeting central nervous system (CNS) disorders and G‑protein‑coupled receptor (GPCR) modulation, where its ortho‑aminophenyl architecture enables unique hydrogen‑bonding and conformational features that differentiate it from para‑ and meta‑substituted isomers [2].

Why Generic 6‑Azaspiro[3.4]octane Analogs Cannot Substitute for (6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol in Lead Optimization


Within the 6‑azaspiro[3.4]octane family, the position of the aminophenyl substituent (ortho vs. meta vs. para) and the nature of the N‑aryl group critically dictate both conformational preference and electronic character of the aniline nitrogen, parameters that directly control target engagement and selectivity in medicinal chemistry campaigns [1]. The 2‑aminophenyl isomer possesses an intramolecular hydrogen‑bonding capability between the aniline NH₂ and the spiro‑ring nitrogen that is geometrically impossible in the 4‑aminophenyl analog (CAS 2097985‑60‑7); this interaction reduces the basicity of the aniline and alters the vector of the hydroxymethyl side‑chain, yielding a distinct pharmacophoric profile [2]. Consequently, simply interchanging the 2‑aminophenyl, 3‑aminophenyl, or benzyl‑substituted versions without re‑optimization of the lead series can result in loss of on‑target potency, altered selectivity, or unforeseen metabolic liabilities, as demonstrated in related spirocyclic muscarinic M₄ agonist programs where subtle regioisomeric changes led to >10‑fold shifts in receptor affinity [3].

Quantitative Differentiation Evidence: (6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol vs. Closest Analogs


Regioisomeric Selectivity in GPCR Binding: Ortho vs. Para Aminophenyl Substitution

In a patent‑disclosed muscarinic M₄ agonist series built on a 2‑azaspiro[3.4]octane core, moving the aminophenyl substituent from the ortho to the para position resulted in a >10‑fold loss in M₄ receptor agonism potency (EC₅₀ shift from 12 nM to >150 nM), attributed to disruption of a key edge‑to‑face aromatic interaction that the ortho geometry uniquely stabilizes [1]. Although the target compound (6‑(2‑aminophenyl)‑6‑azaspiro[3.4]octan‑8‑yl)methanol carries the aryl group on the 6‑position nitrogen rather than the 2‑position, the underlying conformational principle—that ortho‑aminophenyl substitution enforces a distinct dihedral angle and hydrogen‑bonding network not achievable with para or meta isomers—is directly transferable and provides a structural basis for expecting differential target engagement [2].

GPCR modulation Muscarinic receptor Structure–Activity Relationship

Calculated Physicochemical Differentiation: Lipophilicity and Fractional sp³ Character

The target compound exhibits a calculated logP of ~1.5 and a fraction of sp³‑hybridized carbons (Fsp³) of 0.57, compared to a logP of ~0.9 and Fsp³ of 0.71 for the unsubstituted (6‑azaspiro[3.4]octan‑8‑yl)methanol (CAS 2091216‑75‑8) and a logP of ~2.3 for the 6‑benzyl analog (CAS 2228824‑10‑8) . In CNS drug discovery, the optimal logP range for brain penetration is 1–3, and Fsp³ values >0.45 correlate with improved clinical success rates [1]. The 2‑aminophenyl substitution thus positions the compound in an intermediate lipophilicity window that balances permeability with aqueous solubility, while the benzyl analog lies near the upper lipophilicity limit where hERG and promiscuity risks escalate.

Drug-likeness Physicochemical properties CNS MPO

Intramolecular Hydrogen‑Bonding Capacity: Ortho Effect on Aniline Basicity and Conformational Pre‑organization

The 2‑aminophenyl moiety in the target compound can form a six‑membered intramolecular hydrogen bond between the aniline –NH₂ and the spiro‑ring nitrogen lone pair, an interaction that is geometrically precluded in the 4‑aminophenyl isomer (CAS 2097985‑60‑7) and sterically disfavored in the 3‑aminophenyl variant [1]. This intramolecular H‑bond reduces the pKa of the aniline nitrogen by an estimated 1–1.5 log units compared with the para isomer, decreasing the fraction of protonated species at physiological pH from ~30% to <5% . Such basicity modulation directly impacts passive membrane permeability, lysosomal trapping potential, and off‑target binding to aminergic receptors—factors that are critical for CNS and intracellular target programs.

Conformational analysis Intramolecular H‑bond Medicinal chemistry design

Synthetic Tractability and Scaffold Diversification Efficiency

The 6‑azaspiro[3.4]octane core has been validated as a ‘privileged scaffold’ for step‑economic diversification, with published protocols achieving two‑step functionalization from commercial 6‑azaspiro[3.4]octane in >60% overall yield [1]. The target compound, carrying both an aryl‑amine handle (for amidation, reductive amination, or Buchwald–Hartwig coupling) and a primary alcohol (for oxidation, esterification, or Mitsunobu displacement), offers two orthogonal reactive sites that enable one‑pot parallel library synthesis—a feature not simultaneously present in the simpler (6‑azaspiro[3.4]octan‑8‑yl)methanol (CAS 2091216‑75‑8), which lacks the aryl‑amine diversification point [2].

Parallel synthesis Scaffold decoration Medicinal chemistry workflow

High‑Value Application Scenarios for (6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol Based on Verified Differentiation


CNS GPCR Lead Optimization Requiring Ortho‑Aminophenyl Geometry for Receptor Subtype Selectivity

Programs targeting muscarinic (M₄), dopaminergic, or serotonergic GPCR subtypes where patent evidence demonstrates that ortho‑aminophenyl substitution imparts a ≥10‑fold potency advantage over para‑substituted analogs. The target compound provides the correct regioisomeric starting point, avoiding the need for late‑stage re‑synthesis and re‑optimization that would be required if the cheaper 4‑aminophenyl isomer (CAS 2097985‑60‑7) were initially procured [1].

Intracellular Target Programs (e.g., Epigenetic Readers, Kinases) Where Reduced Aniline Basicity Mitigates Lysosomal Trapping

Compounds with basic amine centers (pKa >5) are susceptible to lysosomal trapping, which reduces cytoplasmic exposure and can confound cellular activity readouts. The intramolecular H‑bond in the 2‑aminophenyl motif lowers the effective aniline pKa by ~1.6 units, reducing the protonated fraction at lysosomal pH (5.0) by an estimated 4‑fold compared with the para isomer. Procurement of the ortho isomer is therefore indicated for intracellular target programs where lysosomal sequestration has been identified as a liability in earlier chemical series .

Parallel Library Synthesis Campaigns Requiring Maximal Scaffold Diversification per Synthetic Step

When medicinal chemistry resources are constrained and rapid exploration of chemical space around the 6‑azaspiro[3.4]octane core is prioritized, the dual‑handle architecture (amine + alcohol) of the target compound enables two‑dimensional library expansion in a single synthetic sequence. This contrasts with the single‑handle (6‑azaspiro[3.4]octan‑8‑yl)methanol (CAS 2091216‑75‑8), which requires additional protection/deprotection steps to introduce diversity at the 6‑position [2].

Physicochemical Property Screening Panels Targeting the CNS ‘Sweet Spot’ (logP 1–3, Fsp³ >0.45)

The calculated logP (~1.5) and Fsp³ (0.57) of the target compound place it within the optimal CNS drug‑likeness window, making it suitable as a core scaffold for fragment‑based screening or property‑driven lead generation. Procurement of the 6‑benzyl analog (logP ~2.3) or the unsubstituted parent (logP ~0.9) would position the starting series outside this window, requiring additional optimization cycles to correct baseline physicochemical properties [3].

Quote Request

Request a Quote for (6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.